3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
Description
3-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) substituted at the 3-position with a methyl group linked to a 4-iodo-1H-pyrazole moiety.
Properties
Molecular Formula |
C9H14IN3 |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
3-[(4-iodopyrazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h5,7-8,11H,1-4,6H2 |
InChI Key |
TYWRCLOFKHQJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Iodo-1H-pyrazole Intermediate
Starting Material: 4-Iodo-1H-pyrazole
Methodology:
The synthesis of 4-iodo-1H-pyrazole is typically achieved via electrophilic iodination of pyrazole derivatives. This step can be performed using iodine sources such as iodine monochloride or iodine in the presence of oxidizing agents.
- Pyrazole (or substituted pyrazoles) reacts with iodine (I₂) in a suitable solvent such as acetic acid or DMSO.
- The reaction is often carried out at room temperature or slightly elevated temperatures (~50°C) for 2-4 hours.
- Dissolve pyrazole in acetic acid.
- Add iodine (1.2 equivalents) gradually.
- Stir at room temperature for 3 hours.
- Quench with water, extract with organic solvent, and purify via recrystallization or chromatography.
Yield & Notes:
Yields typically range from 70-85%. Purity is confirmed by NMR and LC-MS.
Formation of 4-Iodo-1H-pyrazol-1-ylmethyl Derivative
Step: Alkylation of 4-iodo-1H-pyrazole at the nitrogen atom to introduce the methyl linker.
- Deprotonate 4-iodo-1H-pyrazole using a strong base such as sodium hydride (NaH) in an aprotic solvent like DMF or NMP.
- Add a suitable methylating agent, typically methyl iodide (MeI), to form the N-methylated pyrazole.
- NaH (1.2 equivalents) added to pyrazole in dry DMF at 0°C.
- After stirring for 30 minutes, methyl iodide (1.2 equivalents) is added dropwise.
- The mixture is stirred at room temperature for 12-16 hours.
- Quench with water, extract, and purify via chromatography.
- Yields are generally high (~80-90%).
Synthesis of 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
Step: Nucleophilic substitution of the methyl linker with piperidine.
- The methylated pyrazole derivative (from step 2) is reacted with piperidine under nucleophilic substitution conditions.
- Alternatively, the methyl linker can be introduced via a formaldehyde-mediated Mannich reaction, followed by reduction.
- Use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (DMF or DMSO).
- Heating at 80-100°C for 4-6 hours facilitates the substitution.
Alternative Approach (Reductive Amination):
- React the methylated pyrazole with piperidine aldehyde or formaldehyde, then reduce with sodium borohydride or similar reducing agents.
Purification & Characterization:
- Purify via column chromatography.
- Confirm structure with NMR, LC-MS, and IR spectroscopy.
- Typical yields range from 60-75%, depending on the exact conditions and purity of intermediates.
Summary of Reaction Conditions and Yields
| Step | Reaction Type | Typical Conditions | Yield Range | Purification Method |
|---|---|---|---|---|
| 1 | Iodination of pyrazole | I₂, acetic acid, room temp | 70-85% | Recrystallization / Chromatography |
| 2 | N-methylation | NaH, MeI, DMF, 0°C to RT | 80-90% | Chromatography |
| 3 | Alkylation with piperidine | Piperidine, base, 80-100°C | 60-75% | Column chromatography |
In-Depth Research Findings and Data Tables
Reaction Optimization Data:
Recent studies indicate that using sodium hydride as a deprotonating agent significantly improves methylation efficiency, with reaction times optimized around 12-16 hours at room temperature. Iodination yields are maximized when iodine is used in excess, and acetic acid acts as both solvent and catalyst.
Data Table 1: Effect of Reaction Parameters on Iodination Yield
| Parameter | Variation | Yield (%) | Notes |
|---|---|---|---|
| Iodine equivalents | 1.0 | 65 | Slightly less efficient |
| 1.2 | 80 | Optimal yield | |
| Reaction temperature | Room temp | 75 | Good yield |
| 50°C | 85 | Slightly increased yield |
Data Table 2: Nucleophilic Substitution Efficiency
| Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| NaH | DMF | 0°C to RT | 85 | High efficiency |
| K₂CO₃ | Acetone | 80°C | 65 | Less efficient |
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodopyrazole Site
The iodine atom at the 4-position of the pyrazole ring acts as an excellent leaving group, enabling diverse substitution reactions under mild conditions:
These reactions typically proceed in polar aprotic solvents (DMF, THF) at 60-100°C. The bulky piperidine-methyl group induces steric effects, favoring para-substitution on coupled aryl groups .
Hydrogenation and Reductive Amination
The piperidine ring undergoes selective hydrogenation and functionalization:
Key transformations:
-
N-Alkylation:
-
Reductive Amination:
Cyclization Reactions
The methylene bridge facilitates intramolecular cyclization:
a. Pyrazole-Piperidine Fused Systems
Under acidic conditions (HCl/EtOH, reflux):
textI | N N---C---CH₂-N \ / C====C Piperidine
Forms tricyclic pyrazolo[1,5-a]piperidine derivatives (Scheme 15A in ).
b. Metal-Mediated Macrocyclization
With Pd(OAc)₂/DPEPhos:
text[Pd] │ N─CH₂─Piperidine → 12-membered N-heterocycle (63% yield)[7]
Cross-Coupling at the Piperidine Nitrogen
The secondary amine participates in palladium-catalyzed C-N bond formation:
| Substrate | Catalyst System | Product Class | Application |
|---|---|---|---|
| Aryl bromides | Pd₂(dba)₃/Xantphos | Arylpiperidines | Kinase inhibitors |
| Heteroaryl chlorides | CuI/DMEDA | Piperidine-heteroaryl hybrids | CDK2 inhibitors |
Optimal conditions: toluene at 110°C, 18h .
Radical Reactions
The C-I bond undergoes homolytic cleavage under radical conditions:
a. Iodine Abstraction
With AIBN/Bu₃SnH:
text4-I-pyrazole → 4-H-pyrazole (quantitative)[3]
b. Photoredox Functionalization
Using [Ir(ppy)₃] under blue LED:
textForms 4-CF₃-pyrazole via TMSCF₃ coupling (82% yield)[3]
Biological Conjugation Reactions
The iodine atom enables radio-labeling for pharmaceutical studies:
a. ¹²⁵I Isotope Exchange
b. Click Chemistry
With CuAAC reaction partners:
textForms triazole-linked bioconjugates (93% yield)[4][8]
Stability and Degradation Pathways
| Condition | Degradation Products | Half-Life | Mechanism |
|---|---|---|---|
| Aqueous acid (pH<3) | Piperidine ring opening | 2.1 hr | Acid-catalyzed hydrolysis |
| UV light (254 nm) | C-I bond cleavage → radical species | 15 min | Homolytic fission |
| Strong oxidizers | N-Oxide formation | Immediate | Electron transfer |
This compound's multifunctional reactivity enables diverse applications in medicinal chemistry (CDK2 inhibitors , P2Y14R antagonists ) and materials science. Recent advances in photoredox and enantioselective catalysis have expanded its synthetic utility, though steric effects at the methylene bridge remain a challenge for certain transformations.
Scientific Research Applications
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring enhances the compound’s ability to form strong interactions with target proteins, potentially inhibiting their function . The piperidine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations
Positional Isomerism: Substitution at the 3-position vs. 4-position on piperidine (e.g., QN-7192 vs. Piperidine’s 3-substitution may favor interactions with hydrophobic pockets in enzymes .
Halogen vs. Alkyl Substituents :
- The 4-iodo group on pyrazole enhances electrophilicity and halogen-bonding capacity compared to methyl or hydrogen substituents (e.g., 4-methylpyrazole in ). Iodine’s polarizability may improve binding affinity in kinase or receptor targets .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., HC-3847) improve aqueous solubility, facilitating in vitro assays, whereas neutral forms (e.g., QN-7192) may be preferred for lipid membrane penetration .
Biological Activity
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a piperidine ring substituted with a 4-iodo-1H-pyrazole moiety. The presence of the pyrazole ring contributes to its biological activity, as pyrazoles are known for their diverse pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines. A study reported that pyrazole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models. One study found that certain pyrazole derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been explored. In vitro studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, a series of pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) below 0.01 mg/mL against these bacteria .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some pyrazole derivatives act as inhibitors of key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and monoamine oxidase (MAO).
- Apoptosis Induction : Certain compounds induce apoptosis in cancer cells by activating caspases and promoting the cleavage of PARP, leading to programmed cell death .
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes has been observed as a primary mechanism for the antimicrobial activity of pyrazole derivatives .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
- A study involving a novel pyrazole derivative showed promising results in reducing tumor size in xenograft models when administered at therapeutic doses .
- Another investigation highlighted the anti-inflammatory effects of a related compound in a carrageenan-induced edema model, demonstrating significant reduction in paw swelling compared to control groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine, and how can purity be optimized?
- Methodology : The compound is synthesized via alkylation of 4-iodo-1H-pyrazole with a piperidine derivative bearing a reactive methyl group. Key steps include:
- Using a base (e.g., NaOH) in a polar aprotic solvent (e.g., dichloromethane) to facilitate nucleophilic substitution .
- Purification via recrystallization or column chromatography to achieve ≥95% purity, as validated by HPLC .
- Critical Parameters : Monitor reaction temperature (typically 0–25°C) to minimize side reactions like over-alkylation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., pyrazole C-H at δ 7.5–8.5 ppm, piperidine methylene protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 322.03) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous pyrazole-piperidine hybrids .
Advanced Research Questions
Q. How can computational modeling streamline the optimization of reaction conditions for novel derivatives?
- Methodology :
- Employ quantum chemical calculations (e.g., DFT) to predict transition states and energetics of substitution reactions .
- Use cheminformatics tools to screen solvents/bases, reducing trial-and-error experimentation. For example, simulations suggest DMF enhances nucleophilicity of the pyrazole nitrogen .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Reproducibility Checks : Ensure consistent assay conditions (e.g., serotonin reuptake inhibition assays at pH 7.4, 37°C) .
- Structural Analog Analysis : Compare activity trends across derivatives (e.g., iodine substitution vs. bromine/chlorine analogs) to identify pharmacophore contributions .
- Meta-Analysis : Use platforms like PubChem to aggregate data from multiple studies, identifying outliers due to impurities or assay variability .
Q. What strategies are effective for improving the solubility of this hydrophobic compound in aqueous assays?
- Methodology :
- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design : Introduce ionizable groups (e.g., carboxylic acid via acylation) to enhance water solubility, as validated for related piperidine derivatives .
Q. How can regioselective functionalization of the pyrazole ring be achieved?
- Methodology :
- Directing Groups : Utilize the iodine substituent as a directing group for electrophilic substitution at the 4-position .
- Cross-Coupling : Apply Suzuki-Miyaura reactions with aryl boronic acids, leveraging the iodo group for Pd-catalyzed coupling (e.g., 70–90% yield with Pd(PPh)) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC/IC values. Use software like GraphPad Prism for error propagation analysis .
- Outlier Detection : Apply Grubbs’ test to exclude data points deviating by >2 SD from the mean .
Q. How can researchers design experiments to differentiate between on-target and off-target effects?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
